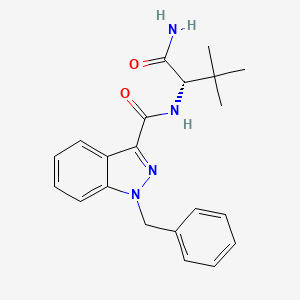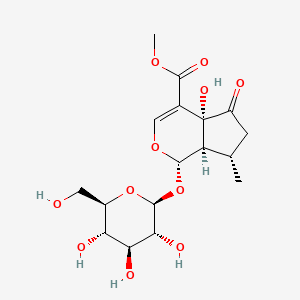
4-chloro Pentedrone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro Pentedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Chemical Analysis and Identification :
- Maheux and Copeland (2012) synthesized reference materials for buphedrone and pentedrone, two new designer drugs, to confirm their identities. They provided complete characterization using various techniques such as FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS (Maheux & Copeland, 2012).
- Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of pentedrone and its methylenedioxy analog pentylone. The study also identified typical cathinone synthesis by-products (Westphal et al., 2012).
Synthesis and Structural Analysis :
- Trzybiński et al. (2013) discussed the application of single-crystal X-ray diffraction analysis in forensic analysis, demonstrating its effectiveness in identifying designer drugs, including metaphedrone and pentedrone hydrochlorides. This technique enables the determination of crystalline samples with full assurance about their identity (Trzybiński et al., 2013).
Toxicological Studies :
- Valente et al. (2016) assessed the toxicity of cathinones including pentedrone in primary rat hepatocytes (PRH) and HepaRG cells. The study highlighted the variability in vitro hepatotoxic effects among different cathinones, with oxidative stress and mitochondrial dysfunction playing roles in cathinone-induced hepatic injury (Valente et al., 2016).
- Javadi-Paydar et al. (2017) compared the locomotor and thermoregulatory effects of pentedrone, pentylone, and methylone in rats. The study supports the inference that second-generation cathinones pentylone and pentedrone have greater abuse liability compared to methylone (Javadi-Paydar et al., 2017).
Metabolism and Enantioselectivity :
- Silva et al. (2020) analyzed the enantioselectivity on the permeability of synthetic cathinones, including pentedrone, through the intestinal barrier using the Caco-2 cell line. The study discovered enantioselectivity in drug permeability for this class of drugs (Silva et al., 2020).
Propriétés
Formule moléculaire |
C12H16ClNO · HCl |
|---|---|
Poids moléculaire |
262.2 |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
Clé InChI |
DRXLZCKWWCGXRT-UHFFFAOYSA-N |
SMILES |
O=C(C(NC)CCC)C1=CC=C(Cl)C=C1.Cl |
Synonymes |
4-CPD; 4-chloro-α-methylamino-Pentiophenone; 4-chloro-α-methylamino-Valerophenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





